molecular formula C17H19N3O2S B2948276 (E)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-56-8

(E)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2948276
CAS RN: 2035001-56-8
M. Wt: 329.42
InChI Key: YIJHLGZNRVTUGX-VQHVLOKHSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Mechanism of Action

The mechanism of action is typically used to describe how a drug interacts with its target in the body . It could also refer to the mechanism by which a chemical compound exerts its effects.

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(E)-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-6-8-16(19-18-13)22-14-4-2-10-20(12-14)17(21)9-7-15-5-3-11-23-15/h3,5-9,11,14H,2,4,10,12H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJHLGZNRVTUGX-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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